molecular formula C19H36O2 B7765582 Methyl oleate CAS No. 61788-34-9

Methyl oleate

Cat. No.: B7765582
CAS No.: 61788-34-9
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-KHPPLWFESA-N
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Description

Methyl oleate, also known as oleic acid methyl ester, is an organic compound with the molecular formula C₁₉H₃₆O₂. It is a fatty acid methyl ester derived from oleic acid and methanol. At room temperature, it appears as a colorless liquid with a characteristic odor. This compound is almost insoluble in water but soluble in organic solvents such as ethanol and ether .

Biochemical Analysis

Biochemical Properties

Methyl oleate plays a significant role in biochemical reactions. It is a substrate for the enzyme oleate hydratase, which catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure . A wide range of unsaturated fatty acids, including this compound, can be hydrated at the C10 and in some cases the C13 position .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with enzymes such as oleate hydratase. The enzyme catalyzes the hydration of the carbon-carbon double bond in this compound, leading to the formation of ®-10-hydroxystearic acid . This reaction involves binding interactions with the enzyme, changes in the enzyme’s active site structure, and potentially impacts gene expression related to fatty acid metabolism.

Metabolic Pathways

This compound is involved in the fatty acid metabolism pathway, where it serves as a substrate for enzymes like oleate hydratase . The product of this reaction, ®-10-hydroxystearic acid, can further participate in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl oleate can be synthesized through the esterification of oleic acid with methanol. This reaction typically involves the use of a catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and refluxed for about 10 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted using sodium methoxide. The product is then washed, dried, and distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced by transesterification of triglycerides (such as those found in vegetable oils) with methanol in the presence of a catalyst like potassium carbonate. This process involves mixing the triglycerides and methanol, heating the mixture, and then separating the this compound from the glycerol byproduct .

Chemical Reactions Analysis

Types of Reactions

Methyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Methyl oleate can be compared with other fatty acid methyl esters such as:

This compound is unique due to its single double bond, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

methyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-
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InChI Key

QYDYPVFESGNLHU-KHPPLWFESA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC
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Molecular Formula

C19H36O2
Record name OLEIC ACID METHYL ESTER
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DSSTOX Substance ID

DTXSID5025811
Record name Methyl (9Z)-octadec-9-enoate
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Molecular Weight

296.5 g/mol
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Physical Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline]
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Boiling Point

425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes)
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Solubility

Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform
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Density

0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C
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Vapor Pressure

0.00000629 [mmHg], 6.29X10-6 at 25 °C
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Color/Form

Colorless to amber clear liquid

CAS No.

112-62-9, 61788-34-9
Record name OLEIC ACID METHYL ESTER
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Melting Point

-3.8 °F (NTP, 1992), -19.9 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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